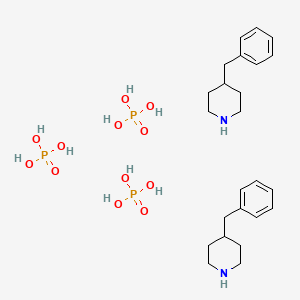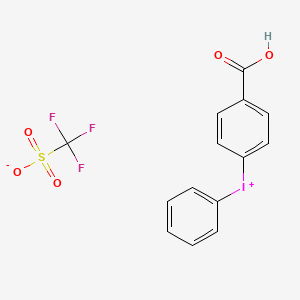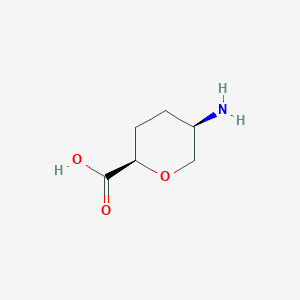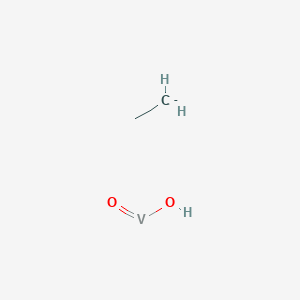
Cyclopropanecarbonylchloride, 2,2-dichloro-1-methyl-, (1S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanecarbonylchloride, 2,2-dichloro-1-methyl-, (1S)- is a specialized organic compound with the molecular formula C5H5Cl3O and a molecular weight of 187.45 g/mol . This compound is characterized by a cyclopropane ring substituted with two chlorine atoms and a methyl group, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Cyclopropanecarbonylchloride, 2,2-dichloro-1-methyl-, (1S)- can be synthesized through various methods. One common approach involves the reaction of cyclopropanecarboxylic acid with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction typically occurs under reflux conditions, producing the desired compound along with sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products .
Industrial Production Methods
In industrial settings, the production of Cyclopropanecarbonylchloride, 2,2-dichloro-1-methyl-, (1S)- often involves large-scale batch reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions
Cyclopropanecarbonylchloride, 2,2-dichloro-1-methyl-, (1S)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Reduction Reactions: The compound can be reduced to form cyclopropanecarboxylic acid derivatives.
Oxidation Reactions: Oxidation can lead to the formation of cyclopropanecarboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent used under anhydrous conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products
Substitution: Formation of amides or esters.
Reduction: Formation of cyclopropanecarboxylic acid derivatives.
Oxidation: Formation of cyclopropanecarboxylic acid.
科学的研究の応用
Cyclopropanecarbonylchloride, 2,2-dichloro-1-methyl-, (1S)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for potential use in drug development and synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of Cyclopropanecarbonylchloride, 2,2-dichloro-1-methyl-, (1S)- involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of products .
類似化合物との比較
Similar Compounds
- Cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, methyl ester
- 2,2-Dichloro-1-methyl-cyclopropanecarboxylic acid
Uniqueness
Cyclopropanecarbonylchloride, 2,2-dichloro-1-methyl-, (1S)- is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct reactivity and stability compared to other cyclopropane derivatives. This makes it particularly valuable in the synthesis of specialized organic compounds .
特性
CAS番号 |
701223-12-3 |
|---|---|
分子式 |
C5H5Cl3O |
分子量 |
187.45 g/mol |
IUPAC名 |
(1S)-2,2-dichloro-1-methylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C5H5Cl3O/c1-4(3(6)9)2-5(4,7)8/h2H2,1H3/t4-/m0/s1 |
InChIキー |
AUVFGQDYJGWIJS-BYPYZUCNSA-N |
異性体SMILES |
C[C@]1(CC1(Cl)Cl)C(=O)Cl |
正規SMILES |
CC1(CC1(Cl)Cl)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531179.png)
![1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene](/img/structure/B12531182.png)

![3,5-dimethyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one](/img/structure/B12531191.png)






![N,N'-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531225.png)

